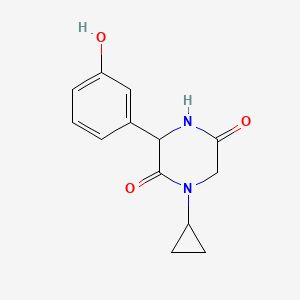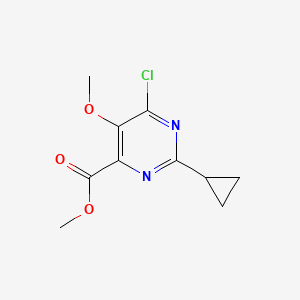
Methyl 6-chloro-2-cyclopropyl-5-methoxypyrimidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-chloro-2-cyclopropyl-5-methoxypyrimidine-4-carboxylate is a chemical compound with the molecular formula C10H11ClN2O3. It is a pyrimidine derivative, which is a class of organic compounds known for their wide range of applications in pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a chloro group, a cyclopropyl group, and a methoxy group attached to a pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-2-cyclopropyl-5-methoxypyrimidine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-2-cyclopropyl-5-methoxypyrimidine-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired compound from reaction mixtures.
化学反应分析
Types of Reactions
Methyl 6-chloro-2-cyclopropyl-5-methoxypyrimidine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, can facilitate hydrolysis.
Major Products Formed
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of oxidized pyrimidine derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Hydrolysis: Formation of 6-chloro-2-cyclopropyl-5-methoxypyrimidine-4-carboxylic acid.
科学研究应用
Methyl 6-chloro-2-cyclopropyl-5-methoxypyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 6-chloro-2-cyclopropyl-5-methoxypyrimidine-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chloro and methoxy groups can influence its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
- Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate
- Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate
- Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate
Uniqueness
Methyl 6-chloro-2-cyclopropyl-5-methoxypyrimidine-4-carboxylate is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
属性
分子式 |
C10H11ClN2O3 |
|---|---|
分子量 |
242.66 g/mol |
IUPAC 名称 |
methyl 6-chloro-2-cyclopropyl-5-methoxypyrimidine-4-carboxylate |
InChI |
InChI=1S/C10H11ClN2O3/c1-15-7-6(10(14)16-2)12-9(5-3-4-5)13-8(7)11/h5H,3-4H2,1-2H3 |
InChI 键 |
XMUMQDABKGWXTA-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(N=C(N=C1Cl)C2CC2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



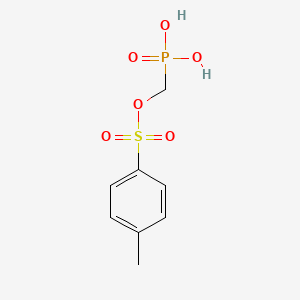
![[3-(2-Methoxy-phenyl)-prop-2-ynyl]-dimethyl-amine](/img/structure/B14886932.png)

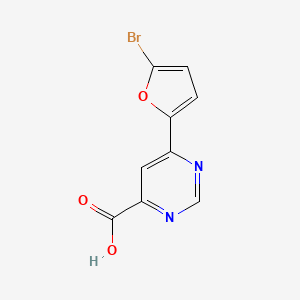

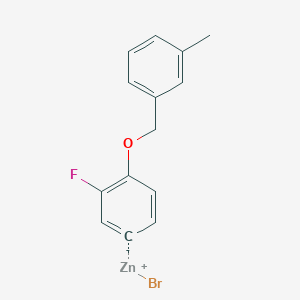
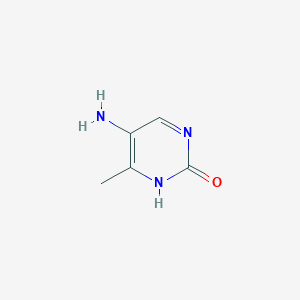
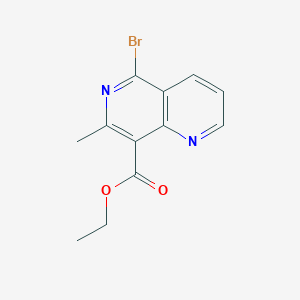
![tert-Butyl 3-vinyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B14886960.png)
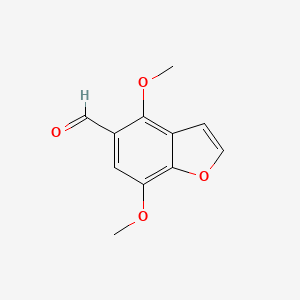
![2-[(4'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14886974.png)

